(2S)-2-Amino-4-selanylbutanoic acid
Description
(2S)-2-Amino-4-selanylbutanoic acid is a selenylated amino acid with the molecular formula C₄H₉NO₂Se and an average molecular mass of 182.092 g/mol (monoisotopic mass: 182.979850 g/mol) . Its structure features a selenyl (-SeH) group at the 4-position of the butanoic acid backbone and an amino (-NH₂) group at the 2-position, with a defined (2S) stereochemistry. This compound is part of the selenocysteine homolog series, where selenium replaces sulfur in the thiol group, conferring distinct redox and biological properties. Selenium’s larger atomic radius and lower electronegativity compared to sulfur influence its reactivity, making this compound a subject of interest in antioxidant research and selenoprotein synthesis .
Properties
CAS No. |
29475-60-3 |
|---|---|
Molecular Formula |
C4H8NO2Se |
Molecular Weight |
181.08 g/mol |
InChI |
InChI=1S/C4H8NO2Se/c5-3(1-2-8)4(6)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
IGDAEYVCCNGPNW-VKHMYHEASA-N |
SMILES |
C(C[Se])C(C(=O)O)N |
Isomeric SMILES |
C(C[Se])[C@@H](C(=O)O)N |
Canonical SMILES |
C(C[Se])C(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Selenium vs. Sulfur/Oxygen: The selenyl group in the target compound distinguishes it from sulfur-containing analogs (e.g., ) and oxygenated derivatives (e.g., ).
- Stereochemical Complexity: While the target compound has a single (2S) stereocenter, others like (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid exhibit multiple chiral centers, impacting biological interactions.
- Aromatic vs. Aliphatic Substituents : The phenyl group in increases hydrophobicity, whereas the selenyl group in balances polarity and reactivity.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Solubility : The hydroxylated analog exhibits exceptional solubility (948 g/L) due to polar -OH and -COOH groups, whereas aryl-substituted compounds (e.g., ) are less soluble.
- Biological Roles : The selenyl group in may enhance participation in redox pathways (e.g., glutathione peroxidase analogs), while methoxy derivatives () are utilized in peptide engineering.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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